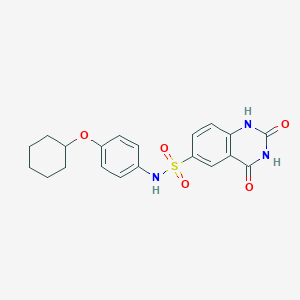
N-(4-(cyclohexyloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(cyclohexyloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a compound known for its diverse applications in fields ranging from chemistry to medicine. Its complex structure, involving a quinazoline core linked to both sulfonamide and cyclohexyloxyphenyl groups, endows it with unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(cyclohexyloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves the following steps:
Formation of the Quinazoline Core: : Starting from anthranilic acid, a series of reactions including cyclization and oxidation are employed to form the quinazoline core.
Introduction of the Sulfonamide Group: : This is usually achieved by reacting the quinazoline derivative with sulfonyl chlorides in the presence of a base.
Attachment of the Cyclohexyloxyphenyl Group: : Finally, the cyclohexyloxyphenyl moiety is introduced through an etherification reaction involving phenolic derivatives and suitable alkylating agents.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up with the optimization of reaction conditions to maximize yield and purity. This often involves continuous flow reactors and automated monitoring to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, especially on the phenyl and quinazoline rings.
Reduction: : Reduction reactions can be facilitated on the carbonyl groups present within the quinazoline structure.
Substitution: : Various substitution reactions can occur on the sulfonamide group and the phenyl ring, modifying its activity and properties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under controlled temperatures.
Reduction: : Using reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: : Typical reagents include halogenating agents, nitrating agents, and alkylating agents under appropriate conditions like acidic or basic media.
Major Products
Oxidation Products: : Formation of quinazoline-N-oxides or phenol derivatives.
Reduction Products: : Alcohol derivatives from the carbonyl groups.
Substitution Products: : Various functionalized derivatives depending on the substituents introduced.
科学的研究の応用
N-(4-(cyclohexyloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has a range of scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as an inhibitor of enzymes such as kinases.
Medicine: : Studied for its anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: : Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-(cyclohexyloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves:
Molecular Targets: : Binding to specific enzymes or receptors, influencing their activity.
Pathways Involved: : Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
N-(4-(cyclohexyloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide stands out due to its specific structural features which confer distinct chemical and biological properties compared to other quinazoline derivatives:
Unique Features: : The combination of a sulfonamide group with a cyclohexyloxyphenyl moiety is relatively rare.
Similar Compounds: : Other similar compounds include 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives with different substituents, such as 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamides and their analogues.
By exploring the properties and applications of this compound, we delve into the multifaceted nature of this compound and its impact across various scientific fields.
特性
IUPAC Name |
N-(4-cyclohexyloxyphenyl)-2,4-dioxo-1H-quinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c24-19-17-12-16(10-11-18(17)21-20(25)22-19)29(26,27)23-13-6-8-15(9-7-13)28-14-4-2-1-3-5-14/h6-12,14,23H,1-5H2,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTULRZSAVRLPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














